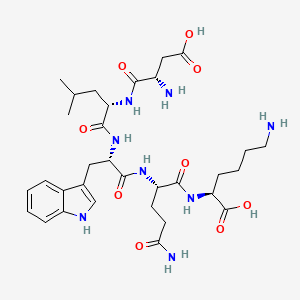
Asp-Leu-Trp-Gln-Lys
Descripción general
Descripción
“Asp-Leu-Trp-Gln-Lys” is a peptide composed of five amino acids: Aspartic Acid (Asp), Leucine (Leu), Tryptophan (Trp), Glutamine (Gln), and Lysine (Lys) . It is also known as U5-Peptide . The empirical formula of this peptide is C32H48N8O9, and it has a molecular weight of 688.77 .
Synthesis Analysis
The synthesis of peptides like “Asp-Leu-Trp-Gln-Lys” involves complex processes. Factors such as sequence length, solubility, and sequence stability play a crucial role in the synthesis process . Also, the inclusion or exclusion of hydrophobic or hydrophilic amino acids in a peptide sequence will impact the ability to synthesize, purify, and solubilize the final peptide material in aqueous solutions .
Molecular Structure Analysis
The molecular structure of a peptide like “Asp-Leu-Trp-Gln-Lys” can be analyzed using various techniques such as molecular dynamics simulations and docking simulations . These techniques can provide insights into the binding styles of the peptide in the active site of certain enzymes .
Chemical Reactions Analysis
The chemical reactions involving “Asp-Leu-Trp-Gln-Lys” can be complex and are often influenced by the active sites of the enzymes they interact with . For instance, certain tetrapeptides were found to bind sites near the active center of both papain and cathepsin K .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Asp-Leu-Trp-Gln-Lys” include an assay of ≥97% (HPLC) and a peptide content of 70% . The peptide should be stored at a temperature of −20°C .
Aplicaciones Científicas De Investigación
Detection and Diagnostic Applications
The pentapeptide Asp-Leu-Trp-Gln-Lys shows significant promise in the field of diagnostics. A notable study revealed that a peptide with a similar structure was instrumental in detecting antibodies to the human T-lymphotropic virus type III. The peptide, synthesized through the Merrifield solid-phase method, proved highly effective in an enzyme immunoassay for identifying antibodies, demonstrating its potential for diagnostic applications in viral infections (Wang et al., 1986).
Biological Activity and Medical Research
In another groundbreaking study, the Asp-Leu-Trp-Gln-Lys peptide was isolated from uremic fluid and identified through rigorous analytical methods. This research not only confirmed the structure of the peptide but also discovered its inhibitory activity in the E-rosettes inhibition test, indicating its potential therapeutic applications (Abiko, Onodera & Sekino, 1979). These findings open the door to exploring the peptide's role in immune responses and its potential in therapeutic interventions for diseases characterized by immune dysregulation.
Peptide Synergism in Antibacterial Applications
The role of peptides similar to Asp-Leu-Trp-Gln-Lys in antibacterial applications has also been studied. Research indicates that certain peptides, when modified and combined with conventional antibiotic agents, demonstrate enhanced antibacterial activity and specificity. These findings suggest the potential of Asp-Leu-Trp-Gln-Lys in developing novel antibiotic peptides with higher bacterial cell selectivity and minimal side effects (Park, Kim & Hahm, 2004).
Safety And Hazards
Direcciones Futuras
The future directions of research on “Asp-Leu-Trp-Gln-Lys” and similar peptides could involve the use of artificial intelligence to predict potential peptides and their binding styles in the active site of certain enzymes . This could accelerate the process of capturing these peptides that fill sites in the vicinity of the active center of proteases .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49)/t20-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYSAXLDCODRM-NPJMLQJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Leu-Trp-Gln-Lys | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)
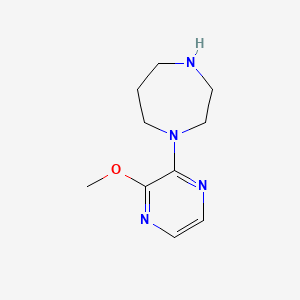
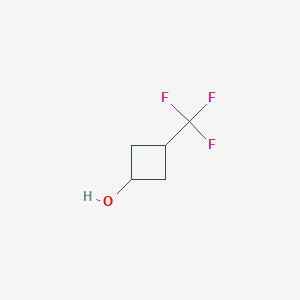
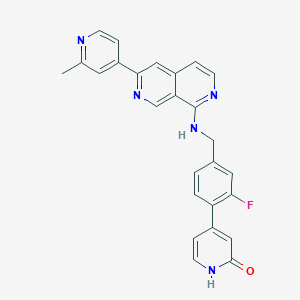
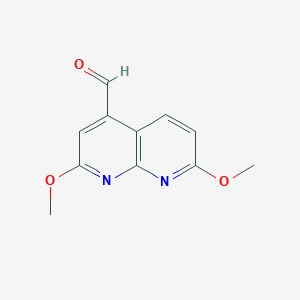
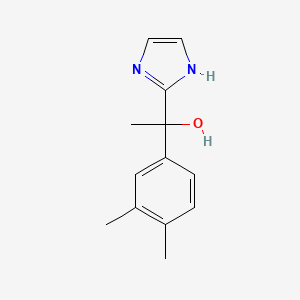
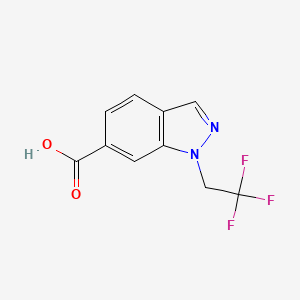
![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)
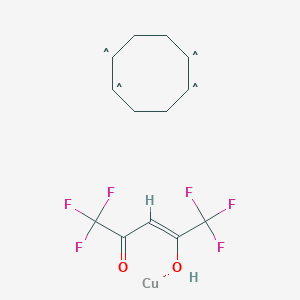
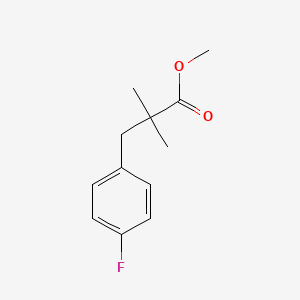

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)